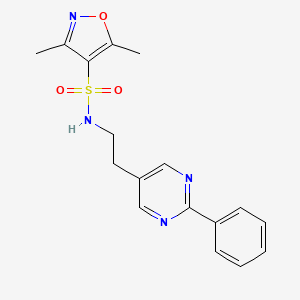
3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicinal chemistry and drug design .
Synthesis Analysis
Isoxazoles can be synthesized through various methods, including metal-free synthetic routes . Sulfonamides can be synthesized from the reaction of acid chlorides with 4-aminobenzenesulfonamide .Molecular Structure Analysis
Isoxazole is a five-membered ring with two non-adjacent heteroatoms (one oxygen and one nitrogen). The sulfonamide group consists of a sulfur atom, two oxygen atoms, and an amine group .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions, including (3 + 2) cycloaddition reactions . Sulfonamides can react with acid chlorides to form various derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Isoxazoles and sulfonamides, in general, have diverse physical and chemical properties due to the variety of substituents they can contain .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Optimization
- Metabolic Stability Improvement : Efforts in optimizing the metabolic stability of sulfonamide derivatives, particularly those targeting endothelin receptors, have highlighted the importance of structural modifications to enhance drug-like properties. For instance, a series of biphenylsulfonamide endothelin receptor antagonists were developed with improved binding affinity and selectivity for the ET(A) receptor, resulting in compounds with high potency and oral bioavailability. These studies emphasize the critical role of microsomal stability screening in identifying compounds with favorable pharmacokinetic profiles (Humphreys et al., 2003), (Murugesan et al., 2003).
Synthetic Methodology Development
- Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds containing sulfonamide groups has led to the development of novel synthetic pathways. This includes the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the utility of these compounds in creating diverse heterocyclic structures with potential bioactive properties (Rozentsveig et al., 2013), (Rozentsveig et al., 2014).
Antibacterial Agents
- Novel Antibacterial Compounds : The quest for new antibacterial agents has led to the synthesis and evaluation of heterocyclic compounds featuring a sulfonamido moiety. These efforts have resulted in the identification of compounds with significant antibacterial activity, highlighting the potential of sulfonamide derivatives in the development of new therapeutic agents (Azab et al., 2013).
Molecular Tautomeric Studies
- Tautomeric Behavior Analysis : The study of sulfonamide derivatives has also extended into the investigation of their tautomeric behavior, which is crucial for understanding their biological and pharmaceutical activities. Spectroscopic methods, supported by density functional theory, have been utilized to explore the tautomeric forms of these compounds, providing insights into their molecular conformations (Erturk et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-16(13(2)24-21-12)25(22,23)20-9-8-14-10-18-17(19-11-14)15-6-4-3-5-7-15/h3-7,10-11,20H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHLSCIKWPICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

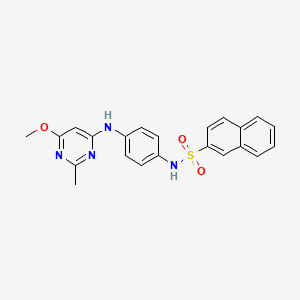
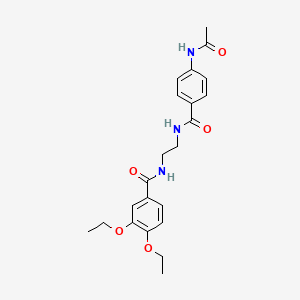
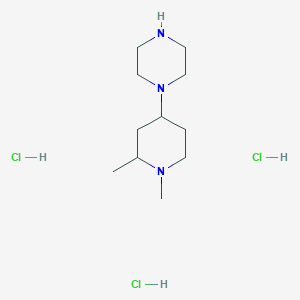

![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2976660.png)
![2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2976662.png)
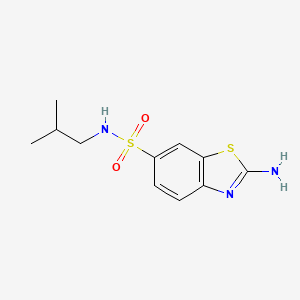
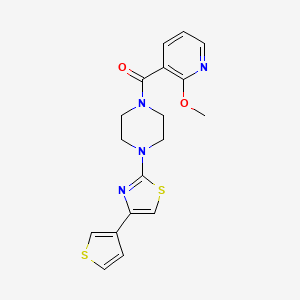
![8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)
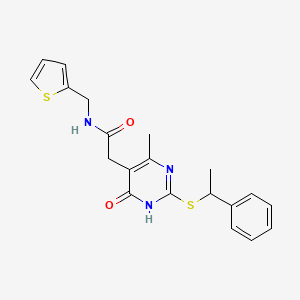
![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)
![Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2976673.png)